

In Vitro Metabolism of Ivabradine to 8-Demethyl Ivabradine: A Technical Guide

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Compound of Interest

Compound Name: 8-Demethyl Ivabradine

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This technical guide provides an in-depth overview of the in vitro metabolism of Ivabradine, focusing on its primary metabolic pathway: the N-demethylation to its active metabolite, **8-Demethyl Ivabradine** (also known as N-desmethylyvabradine or S-18982). This document synthesizes key information on the enzymatic processes, quantitative kinetic parameters, and detailed experimental protocols relevant to studying this metabolic conversion.

Introduction

Ivabradine is a heart rate-lowering agent that selectively inhibits the I_{f_f} current in the sinoatrial node. Its metabolism is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. The primary route of Ivabradine metabolism is oxidation, leading to the formation of **8-Demethyl Ivabradine**. This N-demethylation reaction is almost exclusively catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme, which is highly expressed in the human liver and intestine.^[1] The resulting metabolite, **8-Demethyl Ivabradine**, is pharmacologically active and circulates in plasma at concentrations approximately 40% of the parent drug.^[1] Understanding the kinetics of this metabolic pathway is crucial for predicting Ivabradine's clearance, assessing the impact of CYP3A4 inhibitors and inducers, and developing physiologically-based pharmacokinetic (PBPK) models.

Quantitative Data on In Vitro Metabolism

The following table summarizes the key quantitative parameters for the in vitro metabolism of Ivabradine to **8-Demethyl Ivabradine** in human liver microsomes. This data is essential for modeling the metabolic clearance of Ivabradine.

Parameter	Value	System	Reference
Primary Enzyme	CYP3A4	Human Liver & Intestine	[1]
Metabolite	8-Demethyl Ivabradine (N-desmethylyvabradine; S-18982)	-	[1]
Metabolite Activity	Active	-	[1]
Metabolite Exposure	~40% of Ivabradine	Human Plasma	[1]

Note: Specific in vitro kinetic parameters such as Michaelis-Menten constant (K_m), maximum reaction velocity (V_{max}), and intrinsic clearance (CL_{int}) for the N-demethylation of Ivabradine in human liver microsomes are essential for robust PBPK modeling. While numerous PBPK models for Ivabradine exist, the precise in vitro kinetic values used in these models are not consistently reported in publicly available literature.

Experimental Protocols

This section outlines detailed methodologies for conducting in vitro experiments to study the metabolism of Ivabradine to **8-Demethyl Ivabradine**.

In Vitro Metabolism in Human Liver Microsomes (HLM)

This protocol is designed to determine the rate of formation of **8-Demethyl Ivabradine** from Ivabradine in a human liver microsomal system.

Materials:

- Ivabradine
- 8-Demethyl Ivabradine** (as a reference standard)

- Pooled Human Liver Microsomes (HLM)
- Potassium Phosphate Buffer (100 mM, pH 7.4)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Magnesium Chloride (MgCl₂)
- Acetonitrile (ACN), ice-cold
- Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar but chromatographically distinct compound)
- Purified water

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of Ivabradine in a suitable solvent (e.g., DMSO or methanol) and dilute it to the desired concentrations in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.
 - Prepare the NADPH regenerating system according to the manufacturer's instructions.
 - Thaw the pooled human liver microsomes on ice immediately before use.
- Incubation:
 - In a microcentrifuge tube, combine the following in order:
 - Potassium Phosphate Buffer (to make up the final volume)
 - Human Liver Microsomes (final concentration typically 0.2-1.0 mg/mL)
 - Ivabradine solution (at various concentrations to determine kinetics)

- Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
- Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
- Incubate at 37°C with gentle shaking.
- Time Course Sampling:
 - At predetermined time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
 - Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with the internal standard. This will precipitate the proteins and stop the enzymatic reaction.
- Sample Processing:
 - Vortex the quenched samples vigorously.
 - Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.
 - Transfer the supernatant to a clean tube or a 96-well plate for analysis.

Analytical Method: LC-MS/MS Quantification

This method allows for the sensitive and specific quantification of Ivabradine and **8-Demethyl Ivabradine** in the in vitro samples.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

- Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate Ivabradine, **8-Demethyl Ivabradine**, and the internal standard.
- Flow Rate: 0.3 - 0.5 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5-10 µL.

Mass Spectrometric Conditions (Example):

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions (Precursor Ion > Product Ion):
 - Ivabradine: To be determined based on instrument optimization.
 - **8-Demethyl Ivabradine**: To be determined based on instrument optimization.
 - Internal Standard: To be determined based on the selected standard.
- Optimization: Optimize cone voltage, collision energy, and other MS parameters for each analyte and the internal standard to achieve maximum sensitivity.

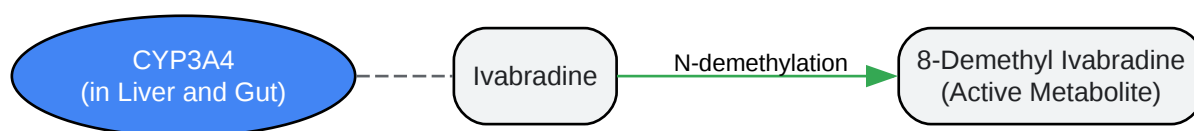
Data Analysis:

- Construct a calibration curve using known concentrations of **8-Demethyl Ivabradine** and the internal standard.
- Determine the concentration of **8-Demethyl Ivabradine** formed in each sample by interpolating from the calibration curve.

- Plot the concentration of **8-Demethyl Ivabradine** formed against time to determine the initial rate of formation.
- To determine the kinetic parameters (K_m and V_{max}), perform incubations with a range of Ivabradine concentrations and plot the initial rates of metabolite formation against the substrate concentration. Fit the data to the Michaelis-Menten equation.
- Calculate the intrinsic clearance (CL_{int}) as the ratio of V_{max} to K_m .

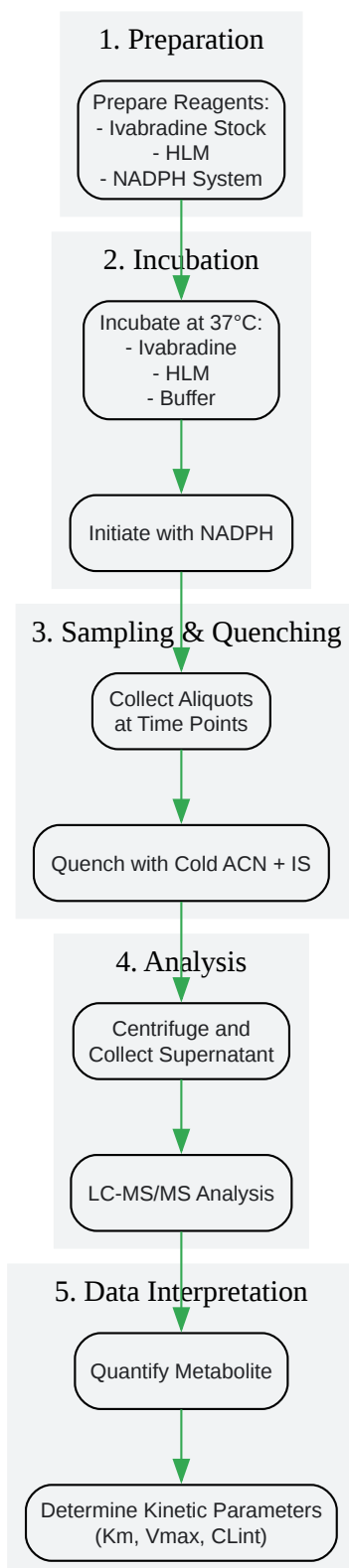
Visualizations

The following diagrams illustrate the metabolic pathway of Ivabradine and a typical experimental workflow for an in vitro metabolism study.



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Caption: Metabolic pathway of Ivabradine to **8-Demethyl Ivabradine**.



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Caption: Experimental workflow for in vitro metabolism of Ivabradine.

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References

- 1. Simultaneous Ivabradine Parent-Metabolite PBPK/PD Modelling Using a Bayesian Estimation Method - PubMed [pubmed.ncbi.nlm.nih.gov]
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